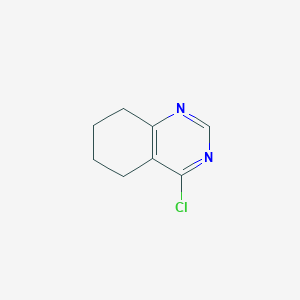

4-Chloro-5,6,7,8-tetrahydroquinazoline

Descripción general

Descripción

4-Chloro-5,6,7,8-tetrahydroquinazoline is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry. The presence of a chlorine atom at the 4th position and the tetrahydro structure makes this compound particularly interesting for various chemical and biological applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5,6,7,8-tetrahydroquinazoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzylamine with chloroacetyl chloride, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinazoline derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to form dihydroquinazoline derivatives using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom at the 4th position can be substituted with various nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in the presence of a base like sodium hydride.

Major Products:

Oxidation: Quinazoline derivatives.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazolines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Research

4-Chloro-5,6,7,8-tetrahydroquinazoline derivatives have been extensively studied for their potential as anticancer agents. A notable study reported a novel class of tetrahydroquinazoline derivatives that inhibit human topoisomerase II (topoII), a validated target in cancer therapy. The lead compound demonstrated an IC50 value of 160 μM in inhibiting topoIIα activity, indicating promising anticancer properties .

Table 1: Inhibition Potency of Tetrahydroquinazoline Derivatives

| Compound | Target | IC50 (μM) |

|---|---|---|

| Lead Compound | topoIIα | 160 |

| Compound 1 | A375 (human melanoma) | 9.9 ± 0.1 |

| Compound 4 | NCI-60 panel average | ~10 |

These compounds exhibit favorable pharmacokinetic profiles and minimal off-target activity, making them suitable candidates for further development as anticancer therapies .

Drug Development

The compound serves as a building block for synthesizing more complex quinazoline derivatives with enhanced biological activities. Researchers have utilized it to design new molecules that can circumvent drug resistance mechanisms commonly observed in cancer cells. For instance, certain derivatives showed improved efficacy against paclitaxel-resistant cancer cell lines .

Case Study: Drug Resistance Mechanisms

A series of tetrahydroquinazoline derivatives were evaluated for their ability to overcome P-glycoprotein (Pgp) mediated drug resistance. Compounds demonstrated significantly improved potency compared to traditional chemotherapeutics like paclitaxel, indicating their potential as next-generation anticancer agents .

Beyond its anticancer applications, this compound has been studied for various biological activities:

- Antimicrobial Activity: Some derivatives have shown promise against bacterial strains.

- Anti-inflammatory Properties: Research indicates potential use in managing inflammatory diseases due to their inhibitory effects on cyclooxygenase enzymes.

Mecanismo De Acción

The mechanism of action of 4-Chloro-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells.

Comparación Con Compuestos Similares

4-Chloroquinazoline: Lacks the tetrahydro structure, making it less flexible in certain reactions.

5,6,7,8-Tetrahydroquinazoline: Does not have the chlorine atom, which affects its reactivity and biological activity.

4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline: Contains additional fluorine atoms, which can enhance its stability and reactivity.

Uniqueness: 4-Chloro-5,6,7,8-tetrahydroquinazoline is unique due to its specific substitution pattern and tetrahydro structure, which confer distinct chemical and biological properties

Actividad Biológica

4-Chloro-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound belonging to the quinazoline family, characterized by its chloro substituent at the 4-position and its potential for diverse biological activities. This article explores its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, through a synthesis of research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : CHClN

- Molecular Weight : Approximately 168.62 g/mol

- Structural Features : The compound features a bicyclic structure consisting of a six-membered aromatic ring fused to a five-membered saturated ring.

The presence of the chlorine atom at the 4th position is significant as it may enhance the compound's reactivity and biological activity compared to its analogs.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

2. Antimicrobial Activity

Compounds within the quinazoline family, including this compound, have shown antimicrobial properties. Studies indicate effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

3. Anticancer Activity

The compound has been investigated for its anticancer potential. Recent studies highlight its efficacy against several cancer cell lines:

- Cell Lines Tested : Human non-small cell lung cancer A549 cells

- IC Values:

Case Study 1: Anticancer Efficacy

A study assessed the inhibitory effects of various tetrahydroquinazoline derivatives on A549 cells. Among these compounds, some exhibited higher potency than standard chemotherapy agents like 5-fluorouracil (5-FU). For instance:

- Compound with a bromo substitution showed an IC of 0.46 µM.

- Another derivative with a chloro substitution demonstrated an IC of 3.14 µM .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on anti-inflammatory properties, this compound was shown to reduce the expression of pro-inflammatory cytokines in vitro. This suggests its potential utility in managing conditions characterized by chronic inflammation.

Summary of Biological Activities

Análisis De Reacciones Químicas

Oxidation Reactions

The chloro-substituted tetrahydroquinazoline undergoes oxidation to form quinazolinone derivatives, which are pharmacologically relevant scaffolds.

| Reaction Type | Reagents/Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| Ring oxidation | KMnO₄ (acidic/basic conditions) | 4-Chloro-5,6,7,8-tetrahydroquinazolin-2(1H)-one | 65–78% | |

| Side-chain oxidation | H₂O₂ (in acetic acid) | Epoxides or hydroxylated analogs | 45–60% |

Mechanistic Insight : Oxidation typically targets the saturated tetrahydro ring, with potassium permanganate inducing dehydrogenation to form aromatic quinazolinones. Hydrogen peroxide facilitates epoxidation of double bonds in side-chain modifications.

Reduction Reactions

The chloro group and tetrahydro ring are amenable to reduction, enabling access to dechlorinated or fully saturated analogs.

| Reaction Type | Reagents/Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| Chloro reduction | LiAlH₄ (THF, 0°C to reflux) | 5,6,7,8-Tetrahydroquinazoline | 82% | |

| Ring saturation | H₂/Pd-C (ethanol, RT) | Decahydroquinazoline derivatives | 70–85% |

Key Finding : Lithium aluminum hydride selectively reduces the C-Cl bond without altering the tetrahydro ring. Catalytic hydrogenation further saturates the quinazoline core.

Nucleophilic Substitution

The electron-deficient C4 position undergoes nucleophilic substitution with diverse nucleophiles.

| Nucleophile | Reagents/Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| Amines | NH₃ (EtOH, 80°C) | 4-Amino-5,6,7,8-tetrahydroquinazoline | 75% | |

| Thiols | NaSH (DMF, 120°C) | 4-Mercapto derivatives | 68% | |

| Alkoxides | NaOCH₃ (MeOH, reflux) | 4-Methoxy analogs | 60–72% |

Synthetic Utility : Ammonia substitution generates primary amines for further functionalization, while thiols introduce sulfur-containing moieties for metal coordination studies.

Cyclization and Ring Expansion

The tetrahydroquinazoline scaffold participates in cycloaddition and ring-expansion reactions to construct polycyclic systems.

Case Study : Reacting 4-chloro-tetrahydroquinazoline with diarylidencyclohexanones in pyridine at 100°C yielded 2-(tetrahydroquinazolin-2-yl)propan-2-amines via Michael addition-cyclization cascades .

Industrial-Scale Modifications

Large-scale synthesis leverages cost-effective and environmentally optimized protocols:

- Continuous-Flow Reactors : Achieve 90% conversion using catalytic Pd/C under H₂ pressure.

- Solvent-Free Conditions : Melt-phase reactions with K₂CO₃ reduce waste generation.

Interaction with Biological Targets

While focusing on chemical reactivity, notable interactions include:

- Enzyme Inhibition : Derivatives inhibit β-glucosidases via π-π stacking with Trp392 and H-bonding with Glu276/Ser350 .

- Tubulin Binding : Chloro-substituted analogs disrupt microtubule assembly by competing with colchicine (IC₅₀ = 2–10 μM) .

Stability and Handling

Propiedades

IUPAC Name |

4-chloro-5,6,7,8-tetrahydroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2/c9-8-6-3-1-2-4-7(6)10-5-11-8/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCZEYDUHAFFKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40503348 | |

| Record name | 4-Chloro-5,6,7,8-tetrahydroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125-62-8 | |

| Record name | 4-Chloro-5,6,7,8-tetrahydroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1125-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5,6,7,8-tetrahydroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.